molecular formula C12H23N B13255371 N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine

N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine

Cat. No.: B13255371
M. Wt: 181.32 g/mol
InChI Key: UVRNAJQFXGKNTE-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine is a compound that belongs to the class of cyclohexylamines This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and two methyl groups at the 4-position of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Methyl Groups: The 4,4-dimethyl substitution can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropylmethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-cyclohexan-1-amine: Lacks the 4,4-dimethyl substitution.

    N-(cyclopropylmethyl)-4-methylcyclohexan-1-amine: Contains only one methyl group at the 4-position.

    N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H23N/c1-12(2)7-5-11(6-8-12)13-9-10-3-4-10/h10-11,13H,3-9H2,1-2H3

InChI Key

UVRNAJQFXGKNTE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NCC2CC2)C

Origin of Product

United States

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